![molecular formula C23H22N4O4 B11200328 3-[(3,4-Dimethylphenyl)carbamoyl]-7-(2-methoxyphenyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11200328.png)
3-[(3,4-Dimethylphenyl)carbamoyl]-7-(2-methoxyphenyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid
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Overview
Description
3-[(3,4-DIMETHYLPHENYL)CARBAMOYL]-7-(2-METHOXYPHENYL)-4H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core, substituted with both 3,4-dimethylphenyl and 2-methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3,4-DIMETHYLPHENYL)CARBAMOYL]-7-(2-METHOXYPHENYL)-4H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID typically involves multi-step organic reactions. One common approach is the condensation of 3,4-dimethylphenyl isocyanate with 2-methoxyphenyl hydrazine to form an intermediate, which is then cyclized to produce the pyrazolo[1,5-a]pyrimidine core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of automated reactors, high-throughput screening for reaction optimization, and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
3-[(3,4-DIMETHYLPHENYL)CARBAMOYL]-7-(2-METHOXYPHENYL)-4H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
3-[(3,4-DIMETHYLPHENYL)CARBAMOYL]-7-(2-METHOXYPHENYL)-4H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-[(3,4-DIMETHYLPHENYL)CARBAMOYL]-7-(2-METHOXYPHENYL)-4H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, including the inhibition of cell proliferation or the modulation of inflammatory pathways .
Comparison with Similar Compounds
Similar Compounds
3-(N-(3,4-DIMETHYLPHENYL)CARBAMOYL)-5-NORBORNENE-2-CARBOXYLIC ACID: Shares a similar carbamoyl group but differs in the core structure.
2-Methoxyphenyl isocyanate: Contains the 2-methoxyphenyl group but lacks the pyrazolo[1,5-a]pyrimidine core.
Properties
Molecular Formula |
C23H22N4O4 |
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Molecular Weight |
418.4 g/mol |
IUPAC Name |
3-[(3,4-dimethylphenyl)carbamoyl]-7-(2-methoxyphenyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C23H22N4O4/c1-13-8-9-15(10-14(13)2)25-22(28)17-12-24-27-19(11-18(23(29)30)26-21(17)27)16-6-4-5-7-20(16)31-3/h4-12,19,26H,1-3H3,(H,25,28)(H,29,30) |
InChI Key |
OTLYNYCJIVTNLR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C3NC(=CC(N3N=C2)C4=CC=CC=C4OC)C(=O)O)C |
Origin of Product |
United States |
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